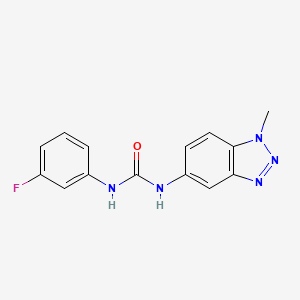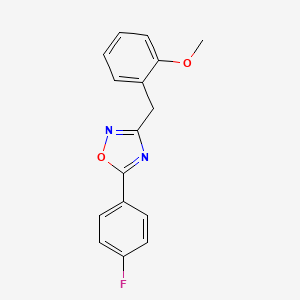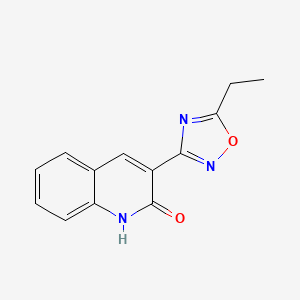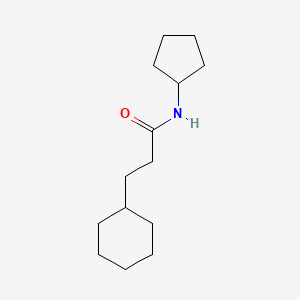
3-cyclohexyl-N-cyclopentylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-cyclopentylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory formation. Therefore, CPP has been extensively studied for its potential applications in treating various neurological and psychiatric disorders.
作用机制
3-cyclohexyl-N-cyclopentylpropanamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of glycine, which is an essential co-agonist for the receptor's activation. This results in a decrease in NMDA receptor activity, leading to a reduction in glutamate-mediated excitotoxicity. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory formation. Therefore, the modulation of NMDA receptor activity by this compound can have significant effects on these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease glutamate-mediated excitotoxicity, reduce oxidative stress, and inhibit inflammation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity.
实验室实验的优点和局限性
3-cyclohexyl-N-cyclopentylpropanamide has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, making it suitable for studying the role of the NMDA receptor in various physiological processes. This compound has also been optimized for high yields and purity, making it suitable for various research applications. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it challenging to maintain stable concentrations. Additionally, this compound has poor solubility in aqueous solutions, which can limit its application in some experiments.
未来方向
3-cyclohexyl-N-cyclopentylpropanamide has significant potential for future research directions. It can be further investigated for its potential applications in treating various neurological and psychiatric disorders, including stroke, traumatic brain injury, Alzheimer's disease, Parkinson's disease, depression, anxiety, and addiction. Additionally, the modulation of NMDA receptor activity by this compound can be studied in the context of synaptic plasticity, learning, and memory formation. The development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties can also be explored. Overall, this compound is a promising compound with significant potential for various research applications.
合成方法
3-cyclohexyl-N-cyclopentylpropanamide can be synthesized through a multi-step process, starting from commercially available cyclohexanone and cyclopentylmagnesium bromide. The first step involves the formation of a Grignard reagent by reacting cyclopentylmagnesium bromide with cyclohexanone in anhydrous ether. The resulting intermediate is then reacted with 3-bromopropionyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
科学研究应用
3-cyclohexyl-N-cyclopentylpropanamide has been extensively studied for its potential applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been investigated as a potential treatment for depression, anxiety, and addiction.
属性
IUPAC Name |
3-cyclohexyl-N-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c16-14(15-13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h12-13H,1-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCRYJUUPPZLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5737103.png)
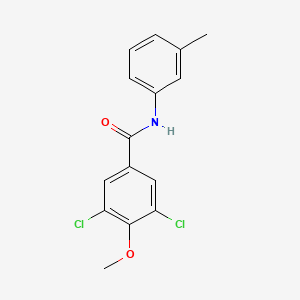


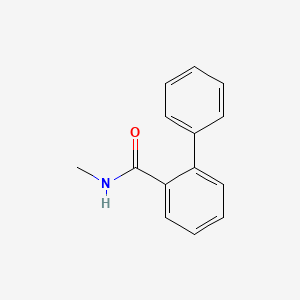

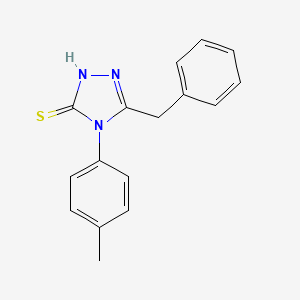
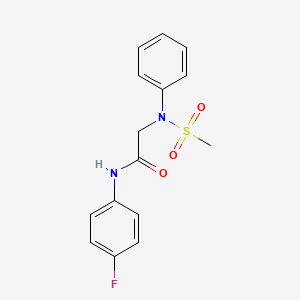
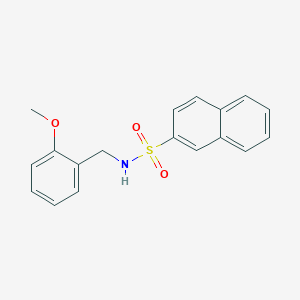
![2-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5737167.png)
![N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5737174.png)
